molecular formula C20H23N3O3S B4852762 METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B4852762
M. Wt: 385.5 g/mol
InChI Key: ASBXLBIKVNVONA-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a piperazine ring, a thiophene ring, and a phenylpropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylpropenyl group, and the incorporation of the thiophene ring. Common synthetic routes may involve:

    Formation of Piperazine Ring: This can be achieved through the reaction of diethylenetriamine with appropriate reagents under controlled conditions.

    Introduction of Phenylpropenyl Group: This step may involve the use of cinnamyl chloride or similar reagents to introduce the phenylpropenyl group onto the piperazine ring.

    Incorporation of Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring may interact with neurotransmitter receptors, while the thiophene ring could participate in electron transfer processes. The phenylpropenyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
  • METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-FURANCARBOXYLATE
  • METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-PYRIDINECARBOXYLATE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties compared to similar compounds with furan or pyridine rings.

Properties

IUPAC Name

methyl 3-[[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-26-19(24)18-17(9-15-27-18)21-20(25)23-13-11-22(12-14-23)10-5-8-16-6-3-2-4-7-16/h2-9,15H,10-14H2,1H3,(H,21,25)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBXLBIKVNVONA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
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METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
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METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
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METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
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METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
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METHYL 3-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

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